Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-18(2,3)24-17(23)22-9-7-12(8-10-22)16-20-15(21-25-16)13-5-4-6-14(19)11-13/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHADWAJBAZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a piperidine derivative. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the fluorophenyl ring.
Scientific Research Applications
Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Electronic Effects
- Fluorine vs. Fluorine’s inductive effects may enhance metabolic stability compared to methyl or thiophene groups .
- Tert-butyl Group : The presence of the tert-butyl carbamate in the target compound improves solubility and synthetic manipulability compared to its hydrochloride analog (CAS: 1235441-45-8), which is more polar but less stable under acidic conditions .
Biological Activity
Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.35 g/mol. The compound features a piperidine ring substituted with an oxadiazole moiety and a fluorophenyl group, which are critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring is known for its role in modulating cellular pathways, particularly in cancer therapy.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent anticancer properties. In some cases, the activity was comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.12 |
| HCT-116 | 2.41 | Doxorubicin | 2.78 |
The mechanism involves inducing apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase. Flow cytometry analyses revealed that these compounds can increase p53 expression levels, leading to enhanced apoptotic signaling .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole and piperidine moieties significantly affect biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings enhances cytotoxicity.
- Substituent Variations : Altering substituents on the oxadiazole ring has been shown to optimize activity against specific cancer types .
Case Studies
Several case studies have been documented that highlight the efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives could induce apoptosis in leukemia cell lines with IC50 values lower than those for standard treatments like doxorubicin .
- Flow Cytometry Analysis : Research using flow cytometry showed that compounds similar to this compound effectively triggered apoptosis in breast cancer cell lines through increased caspase activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate?
- Methodology : Synthesis typically involves cyclocondensation of a fluorophenyl-substituted amidoxime with a piperidine carboxylate derivative. Key steps include:
- Amidoxime formation : React 3-fluorobenzonitrile with hydroxylamine hydrochloride under reflux in ethanol .
- Oxadiazole cyclization : Use trimethylamine and carbon tetrachloride to form the 1,2,4-oxadiazole ring, followed by coupling with tert-butyl piperidine-1-carboxylate via nucleophilic substitution .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the final compound. Typical yields range from 60–80% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and fluorophenyl protons (δ 7.2–7.8 ppm). Coupling constants in the piperidine ring (e.g., axial-equatorial proton splitting) verify stereochemistry .
- HRMS : Validate molecular weight (C₁₈H₂₁FN₃O₃; [M+H]⁺ = 346.1582) with <2 ppm error .
- IR spectroscopy : Identify oxadiazole C=N stretches (~1600 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane (≥10 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO) .
- Stability : Monitor degradation via HPLC under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions. Hydrolysis of the oxadiazole ring is minimal at pH 7 but accelerates in strong acids/bases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?
- Strategy :
- Substitution patterns : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects on the oxadiazole ring .
- Piperidine modifications : Introduce methyl or morpholine substituents to enhance solubility or target engagement (e.g., neuroprotective analogs in show improved logP) .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Troubleshooting :
- Dynamic effects : Use variable-temperature NMR to distinguish between conformational exchange (e.g., piperidine ring puckering) and impurities.
- 2D techniques : HSQC and HMBC correlations confirm connectivity between fluorophenyl protons and the oxadiazole ring .
- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure (e.g., SHELX refinement in ) .
Q. What in silico approaches predict biological targets or pharmacokinetic properties?
- Computational workflow :
- Docking studies : Use AutoDock Vina to screen against targets like sphingosine kinase (homology model based on ) .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB = -0.5) and CYP3A4 metabolism .
- MD simulations : Assess piperidine ring flexibility and oxadiazole stability in aqueous environments (GROMACS, AMBER) .
Q. How do reaction conditions (e.g., solvent, catalyst) influence oxadiazole cyclization efficiency?
- Optimization framework :
- Solvent screening : Compare yields in toluene (non-polar), THF (polar aprotic), and ethanol (protic). Ethanol minimizes side reactions but lowers cyclization rates .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate cyclization. DBU increases yields by 15% in THF .
- Kinetic analysis : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., amidoxime activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
